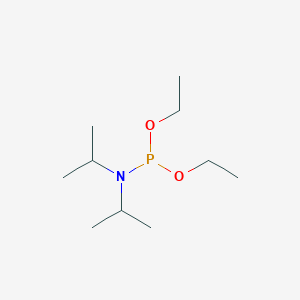

Diethyl N,N-Diisopropylphosphoramidite

Übersicht

Beschreibung

Diethyl N,N-Diisopropylphosphoramidite is an organic compound with the chemical formula C10H24NO2P. It is a colorless liquid with a pungent odor and is widely used in organic synthesis. This compound is particularly significant in the synthesis of DNA and RNA oligonucleotides, where it serves as an important intermediate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diethyl N,N-Diisopropylphosphoramidite is typically synthesized through the reaction of diethylamine and diisopropylamine with diethyl chlorophosphite. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows: [ \text{(C2H5O)2PCl} + \text{(i-Pr)2NH} \rightarrow \text{(C2H5O)2P(N(i-Pr)2)} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The reaction is typically conducted in a solvent such as tetrahydrofuran or dichloromethane to facilitate the mixing of reactants and control the reaction rate .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form phosphoramidate derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Substitution: Nucleophiles like alcohols or amines can be used under mild conditions.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products:

Oxidation: Phosphoramidate derivatives.

Substitution: Various substituted phosphoramidites.

Hydrolysis: Phosphoric acid derivatives.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Oligonucleotide Synthesis

- Diethyl N,N-Diisopropylphosphoramidite is primarily employed as a reagent in the synthesis of oligonucleotides. It facilitates the phosphorylation of nucleosides, allowing for the efficient assembly of DNA and RNA sequences.

- The mechanism involves the formation of phosphite triesters, which are crucial intermediates in the solid-phase synthesis of oligonucleotides. This application is significant for developing antisense oligonucleotides and RNA interference technologies .

-

Peptide Synthesis

- The compound is also utilized in peptide synthesis, particularly for introducing phosphorylated amino acids into peptides. Phosphorylation is a vital post-translational modification that affects protein function and signaling pathways.

- For instance, it has been shown to effectively phosphorylate serine-containing peptides, which are essential for studying protein dynamics and interactions.

-

Phosphorylation Reactions

- This compound serves as an efficient reagent for the phosphorylation of alcohols and hydroxy amino acids. This capability is beneficial in organic synthesis where phosphorothioate or phosphorodithioate derivatives are required.

- The compound can convert alcohols into their corresponding diethyl phosphorotriesters, enhancing the stability and reactivity of these compounds in further synthetic applications .

-

Chemical Biology Research

- In chemical biology, this compound aids in the design and synthesis of bioactive molecules that require phosphate groups for biological activity. Its ability to introduce phosphate functionalities makes it invaluable for creating modified nucleotides and other biomolecules used in therapeutic research.

Case Study 1: Oligonucleotide Synthesis

A study demonstrated the use of this compound in synthesizing a series of modified oligonucleotides with enhanced stability against nucleases. The oligonucleotides were synthesized using automated synthesizers, showcasing high yields and purity levels, confirming the reagent's effectiveness in modern genetic engineering techniques.

Case Study 2: Phosphorylation of Peptides

Research conducted on the phosphorylation of serine-containing peptides highlighted the utility of this compound for introducing phosphate groups selectively. The study reported successful phosphorylation with yields exceeding 85%, demonstrating its potential for generating phosphorylated peptides used in signaling studies.

Comparative Data Table

| Application Area | Description | Yield/Effectiveness |

|---|---|---|

| Oligonucleotide Synthesis | Phosphorylation of nucleosides | High yield; effective assembly |

| Peptide Synthesis | Introduction of phosphorylated amino acids | Yields > 85% |

| Alcohol Phosphorylation | Conversion to diethyl phosphorotriesters | Efficient reaction rates |

| Chemical Biology | Design of bioactive molecules | Enhanced biological activity |

Wirkmechanismus

The primary mechanism of action of Diethyl N,N-Diisopropylphosphoramidite involves its role as a phosphitylating agent. In the synthesis of oligonucleotides, it reacts with the 5’-hydroxyl group of a nucleoside to form a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage, which is essential for the formation of the DNA or RNA backbone .

The molecular targets of this compound are the hydroxyl groups of nucleosides, and the pathways involved include the formation of phosphite triesters and their subsequent oxidation to phosphates .

Vergleich Mit ähnlichen Verbindungen

- Dimethyl N,N-Diisopropylphosphoramidite

- Diallyl N,N-Diisopropylphosphoramidite

- Dibenzyl N,N-Diisopropylphosphoramidite

Comparison: Diethyl N,N-Diisopropylphosphoramidite is unique due to its specific use in the synthesis of oligonucleotides. While similar compounds like Dimethyl N,N-Diisopropylphosphoramidite and Diallyl N,N-Diisopropylphosphoramidite also serve as phosphitylating agents, they differ in their reactivity and the types of nucleotides they can modify. Dibenzyl N,N-Diisopropylphosphoramidite, on the other hand, is more commonly used in the synthesis of phosphopeptides .

Biologische Aktivität

Diethyl N,N-Diisopropylphosphoramidite is an important compound in organic chemistry, particularly for its applications in the synthesis of nucleoside phosphoramidites and as a phosphorylating agent. Its biological activity is primarily relevant in the context of synthetic biology and medicinal chemistry, where it serves as a precursor for various biologically active molecules.

This compound is characterized by its phosphoramidite structure, which allows it to participate in phosphorylation reactions. It is commonly used in the synthesis of oligonucleotides, where it acts as a phosphitylating agent. The mechanism involves the formation of a stable phosphite intermediate that can subsequently be oxidized to a phosphate, facilitating the incorporation of phosphate groups into nucleic acids.

Applications in Biological Research

-

Synthesis of Nucleoside Phosphoramidites :

This compound is utilized in the preparation of nucleoside analogs, which can be crucial for studying cellular processes and developing therapeutic agents. For instance, it has been employed in synthesizing phosphoinositide analogs that mimic insulin action, impacting glucose transport and cell signaling pathways . -

Antimicrobial Activity :

Research has indicated that phosphoramidites can be used to develop activity-based probes targeting essential bacterial enzymes such as DXP synthase. This enzyme plays a critical role in bacterial metabolism and is absent in humans, making it a promising target for antibacterial drug development . -

Cyclic Phosphoramidate Formation :

The compound has been shown to react with azido alcohols to produce cyclic phosphoramidates, which are biologically significant due to their potential roles as intermediates in various biosynthetic pathways . These reactions can yield 6- and 7-membered cyclic structures that may exhibit unique biological activities.

Case Studies

-

Phosphoinositide Analogues :

A study demonstrated that this compound was used to synthesize PTEN-resistant analogues of phosphoinositides, which showed differential binding properties and potential as long-lived activators in insulin signaling pathways . This highlights the compound's relevance in metabolic research and therapeutic applications. -

Cyclic Phosphoramidates :

Another investigation focused on the reactions between this compound and various azido alcohols. The results indicated that these reactions could be performed under mild conditions to yield cyclic phosphoramidates efficiently, paving the way for new synthetic methodologies applicable in biological contexts .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₃N₂O₃P |

| Molecular Weight | 252.29 g/mol |

| Boiling Point | 150-155 °C |

| Solubility | Soluble in organic solvents |

| Biological Activity | Description |

|---|---|

| Antimicrobial Target | DXP Synthase |

| Application | Synthesis of nucleoside analogs |

| Reaction Types | Phosphorylation, cyclization |

Eigenschaften

IUPAC Name |

N-diethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24NO2P/c1-7-12-14(13-8-2)11(9(3)4)10(5)6/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFIBXKHKNIZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(N(C(C)C)C(C)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400470 | |

| Record name | Diethyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42053-26-9 | |

| Record name | Diethyl N,N-Diisopropylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.